Cas no 2345641-33-8 (2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile structure
2345641-33-8 structure
Product Name:2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS No:2345641-33-8
MF:C13H14BF2NO2
MW:265.07
CID:5520469
PubChem ID:137795825
Update Time:2025-07-18

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • Benzonitrile, 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • CS-0177412
    • BS-35410
    • 2345641-33-8
    • AT17145
    • Inchi: 1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)10(15)11(9)16/h5-6H,1-4H3
    • InChI Key: FRKILBYKGPDOHO-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C(F)=C1F

Computed Properties

  • Exact Mass: 265.1085652g/mol
  • Monoisotopic Mass: 265.1085652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Predicted)
  • Boiling Point: 345.1±42.0 °C(Predicted)

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Pricemore >>

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Additional information on 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A Versatile Building Block in Modern Chemical Synthesis

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 2345641-33-8) is a highly versatile and valuable compound in the field of chemical synthesis. This compound has gained significant attention due to its unique structural features and its potential applications in various areas of research and development. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the utilization of this compound.

Chemical Properties: 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative with a difluorinated benzene ring and a cyano group. The presence of these functional groups imparts unique reactivity and stability to the molecule. The boronic ester moiety is particularly important as it can undergo Suzuki-Miyaura coupling reactions, making it an excellent building block for constructing complex organic molecules. The difluorinated benzene ring provides additional electronic and steric effects that can influence the reactivity and selectivity of the molecule in various synthetic transformations.

Synthesis Methods: The synthesis of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been extensively studied and optimized over the years. One common approach involves the reaction of 2,3-difluoroiodobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This method is highly efficient and can be carried out under mild conditions, yielding the desired product in good yields. Another method involves the direct borylation of 2,3-difluorobenzonitrile using a suitable boron source and a transition metal catalyst. Both methods have their advantages and are widely used in both academic and industrial settings.

Applications in Organic Synthesis: One of the most significant applications of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is in the field of organic synthesis. The compound serves as a key intermediate in the preparation of complex organic molecules with diverse functionalities. For instance, it has been used in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the presence of fluorine atoms can enhance the biological activity and metabolic stability of the final products. Additionally, the cyano group can be readily converted into other functional groups such as carboxylic acids or amides through well-established chemical transformations.

Suzuki-Miyaura Coupling Reactions: The boronic ester functionality in 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile makes it an ideal candidate for Suzuki-Miyaura coupling reactions. These reactions are widely used to form carbon-carbon bonds between aryl or vinyl boronic acids/esters and aryl or vinyl halides or triflates. The high reactivity and selectivity of these coupling reactions make them indispensable tools in modern synthetic chemistry. Recent studies have shown that 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be coupled with a wide range of electrophiles to produce diverse products with high efficiency and yield.

Recent Research Developments: In recent years, there has been a surge in research focused on the development of new catalysts and reaction conditions to improve the efficiency and selectivity of reactions involving 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. For example, a study published in JACS reported the use of a novel palladium catalyst that significantly enhanced the yield and selectivity of Suzuki-Miyaura couplings involving this compound. Another study published in Organic Letters explored the use of microwave-assisted synthesis to accelerate the formation of carbon-carbon bonds from this building block.

Potential Applications in Drug Discovery: The unique properties of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile make it an attractive candidate for drug discovery efforts. Fluorinated compounds are known for their improved pharmacological properties compared to their non-fluorinated counterparts. The presence of fluorine atoms can enhance lipophilicity, metabolic stability, and binding affinity to biological targets. Moreover, the cyano group can be easily modified to introduce additional functional groups that can further optimize the pharmacological profile of potential drug candidates.

Safety Considerations: While 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is generally considered safe for laboratory use when proper handling protocols are followed, it is important to adhere to standard safety guidelines when working with any chemical compound. This includes wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation in laboratory spaces, and disposing of waste materials according to local regulations.

Conclusion: In summary, 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-y l)benzonitrile strong > (CAS No. 2 0 56 - -8 ) is a highly versatile compound with significant potential applications in various areas of chemical research and development . Its unique combination o f functional groups makes it an excellent building block for constructing complex organic molecules , particularly through Suzuki-Miyaura coupling reactions . Recent advancements i n synthetic methods and catalytic systems have further expanded its utility , making it an invaluable tool i n modern synthetic chemistry . As research continues t o uncover new possibilities , this compound i s likely t o play an increasingly important role i n drug discovery , materials science , and other fields . p >

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